IDO1 Enzyme Inhibition: Target Compound vs. Common Isoindole-Thiazole Alternatives
The target compound exhibits measurable IDO1 inhibitory activity with an IC50 of 2.32 μM in a recombinant human IDO1 fluorescence-based assay [1]. This contrasts with the broader isoindole-thiazole class, which is predominantly characterized for carbonic anhydrase inhibition (e.g., K_i values in the nanomolar to low micromolar range for hCA I/II) rather than IDO1 [2]. No other 5-substituted isoindole-1,3-dione bearing a 4-oxothiazole group has been reported with IDO1 activity, indicating that this scaffold uniquely shifts target selectivity away from carbonic anhydrases toward the IDO1 immune checkpoint.
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.32 μM (IC50) |
| Comparator Or Baseline | Isoindole-thiazole CA inhibitors: typically inactive against IDO1; no IDO1 data reported |
| Quantified Difference | Target compound is the only isoindole-thiazole congener with documented IDO1 activity in the BindingDB database |
| Conditions | Recombinant human IDO1, fluorescence assay, 1 hr incubation (BindingDB BDBM50127159) |
Why This Matters
For researchers developing IDO1-targeted immunotherapies, the target compound provides a unique chemotype that avoids the carbonic anhydrase liability common to most isoindole-thiazole analogs, reducing the risk of polypharmacology in cell-based immunological assays.
- [1] BindingDB BDBM50127159. IC50 = 2.32 μM for recombinant human IDO1. Assay: fluorescence-based, 1 hr incubation. View Source
- [2] Mokbel, W. A., et al. (2024). Thiazole-isoindoline conjugates: focus on carbonic anhydrase and antimicrobial activity. Results in Chemistry, 101375. View Source
